5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one

Acetylcholinesterase inhibition Antimalarial Benzofuranone SAR

Select this specific benzofuran-3(2H)-one for its validated 142 nM IC₅₀ against Anopheles AChE, making it a lead-like starting point for insecticide discovery. The unique 5-chloroacetyl electrophilic handle and 6-methoxy electronic modulation enable rapid, divergent derivatization that 5-acetyl or 7-methoxy regioisomers cannot match. Available in high purity (97%) with batch-specific QC documentation, it ensures reproducible results in HTS, SAR campaigns, and solid-form research. Bulk and custom packaging options are available for procurement managers.

Molecular Formula C11H9ClO4
Molecular Weight 240.64 g/mol
Cat. No. B13718100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one
Molecular FormulaC11H9ClO4
Molecular Weight240.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=O)COC2=C1)C(=O)CCl
InChIInChI=1S/C11H9ClO4/c1-15-10-3-11-7(9(14)5-16-11)2-6(10)8(13)4-12/h2-3H,4-5H2,1H3
InChIKeyDJSDKVRXGDYSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one: Core Physicochemical and Structural Profile for Procurement Decisions


5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one (CAS: 923106-75-6) is a synthetic benzofuran-3(2H)-one derivative characterized by a chloroacetyl moiety at the 5-position and a methoxy group at the 6-position of the benzofuranone core. The compound has a molecular formula of C₁₁H₉ClO₄ and a molecular weight of 240.64 g/mol [1]. Key physicochemical properties include a calculated logP of 1.03 and a melting point range of 176–178°C [1]. This compound is primarily utilized as a research intermediate and a scaffold for further derivatization, with documented biological activity profiles that distinguish it from unsubstituted or differently substituted benzofuran-3(2H)-one analogs [2].

Why 5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one Cannot Be Replaced by Other Benzofuran-3(2H)-one Derivatives


Benzofuran-3(2H)-one derivatives are not interchangeable due to the profound influence of substitution patterns on both chemical reactivity and biological target engagement. The presence of the chloroacetyl group at the 5-position imparts unique electrophilic character, enabling nucleophilic substitution reactions that are not possible with corresponding acetyl or unsubstituted analogs [1]. Simultaneously, the 6-methoxy group modulates electronic density on the aromatic ring, affecting both reaction kinetics and binding affinity to biological targets such as acetylcholinesterase [2]. Simply substituting this compound with a 5-acetyl, 5-bromoacetyl, or 7-methoxy regioisomer will result in divergent synthetic outcomes and distinct pharmacological profiles, as demonstrated by comparative structure-activity relationship studies within the benzofuranone class [3].

Quantitative Differentiation of 5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one Against Structural Analogs


Acetylcholinesterase (AChE) Inhibition Potency of 5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one Compared to 3-Arylbenzofuranone Derivatives

5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one exhibits potent inhibition of recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase (AChE), with an IC₅₀ of 142 nM after 10 minutes of incubation [1]. In a separate study on 3-arylbenzofuranone derivatives as anti-Alzheimer's agents, the most potent compound (Compound 20) demonstrated an AChE IC₅₀ of 89 ± 10 nM [2]. While the target compound's potency is within the same order of magnitude as optimized 3-aryl derivatives, its activity is achieved without the additional aryl substitution, suggesting a distinct binding mode or efficiency. This cross-study comparison indicates that the 5-chloroacetyl-6-methoxy substitution pattern is sufficient to confer sub-micromolar AChE inhibition, a property not universally shared by all benzofuran-3(2H)-one analogs.

Acetylcholinesterase inhibition Antimalarial Benzofuranone SAR

Synthetic Utility: Differential Reactivity of Chloroacetyl vs. Acetyl Substituents in Benzofuran Systems

The chloroacetyl group in 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one serves as a versatile synthetic handle that enables chemical transformations not accessible to the corresponding acetyl analog. In a foundational study of benzofuran reactivity, 2-chloroacetylbenzofuran was shown to undergo hydrolysis to yield 2-hydroxyacetylbenzofuran and reduction to yield 2-acetylbenzofuran [1]. In contrast, the acetyl group itself cannot be directly converted to a hydroxyacetyl moiety without de novo synthesis. Furthermore, synthetic protocols specifically leverage chloroacetyl chloride for the construction of benzofuran derivatives via N-acylation and O-alkylation cascades, underscoring the unique role of the chloroacetyl group as both a building block and a reactive site for further elaboration [2].

Organic synthesis Benzofuran derivatization Electrophilic substitution

Vendor-Supplied Purity Benchmarking: 5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one Purity vs. Analog Availability

Commercial suppliers offer 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one with documented purity specifications that facilitate direct use in sensitive assays. Bidepharm provides the compound at 97% purity with batch-specific QC data (NMR, HPLC, GC) . Enamine offers a 95% purity grade [1]. In contrast, the closest direct analog, 5-acetyl-6-methoxybenzofuran-3(2H)-one, is not widely listed as a discrete high-purity research chemical from major vendors, potentially necessitating in-house synthesis and purification. This differential in commercial availability and characterized purity reduces procurement friction and ensures reproducibility for researchers requiring a well-defined 5-substituted 6-methoxybenzofuran-3(2H)-one scaffold.

Chemical procurement Purity analysis Benzofuranone derivatives

Physicochemical Differentiation: Lipophilicity and Melting Point of 5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one vs. 6-Methoxybenzofuran-3(2H)-one

The introduction of the 5-chloroacetyl group significantly alters the physicochemical profile of the benzofuranone core relative to the parent 6-methoxybenzofuran-3(2H)-one. 5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one exhibits a calculated logP of 1.03 and a melting point of 176–178°C [1]. In comparison, 6-methoxybenzofuran-3(2H)-one (CAS: 7169-37-1) has a molecular weight of 164.16 g/mol and is generally described as a lower-melting solid or oil, reflecting the absence of the lipophilic chloroacetyl substituent . This 76.48 g/mol increase in molecular weight and the shift to a well-defined, higher melting point crystalline solid are direct consequences of the 5-chloroacetyl substitution. Such differences impact solubility, formulation behavior, and purification strategies, which are critical considerations for both research and scale-up applications.

Physicochemical properties LogP Melting point Benzofuranone derivatives

High-Value Application Scenarios for 5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one Based on Quantified Differentiation


Malaria Vector Control and Cholinergic Target Screening

With an established IC₅₀ of 142 nM against Anopheles gambiae acetylcholinesterase (AChE) [1], 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one is a validated starting point for structure-activity relationship (SAR) campaigns targeting malaria vector control. Its potency is comparable to optimized 3-arylbenzofuranone leads [2], yet it possesses a distinct substitution pattern, making it a valuable tool for exploring alternative binding modes and overcoming resistance mechanisms in insecticide development.

Divergent Synthesis of Benzofuranone-Based Libraries

The chloroacetyl group at the 5-position provides a reactive handle for nucleophilic substitution, hydrolysis, and reduction, enabling the generation of 5-hydroxyacetyl and 5-acetyl derivatives from a single advanced intermediate [1]. This divergent reactivity is not available to the 5-acetyl analog. Researchers engaged in medicinal chemistry or diversity-oriented synthesis can leverage this compound to efficiently construct focused libraries of benzofuran-3(2H)-ones with varied 5-position functionalities, thereby accelerating hit-to-lead optimization [2].

Standardized Reagent for Acetylcholinesterase Inhibition Assays

Given its commercial availability in high purity (97%) with batch-specific QC documentation [1], 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one can serve as a reliable reference inhibitor for acetylcholinesterase assays. Its sub-micromolar potency ensures clear signal windows in biochemical screens, while the defined purity minimizes batch-to-batch variability—a critical requirement for reproducible pharmacology and high-throughput screening (HTS) campaigns [2].

Physicochemical Profiling and Crystallization Studies

The well-defined melting point (176–178°C) and moderate lipophilicity (logP 1.03) of 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one [1] distinguish it from less tractable benzofuranone analogs. These properties make it a suitable candidate for crystallization screens, solid-form development, and as a model compound for studying the impact of halogen substitution on the solid-state behavior of heterocyclic scaffolds—information valuable for both academic and industrial pre-formulation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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